1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)-
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Overview
Description
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- is a heterocyclic compound that features a fused benzene and pyrrole ring system. This compound is part of the broader class of isoindoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- can be achieved through several methods. One common approach involves the reduction of phthalimide derivatives using borane-tetrahydrofuran (THF) complex . Another method includes the catalytic N-hetero-cyclization using a Cp*Ir complex . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions typically yield dihydroisoindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the isoindole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- involves its interaction with specific molecular targets. In medicinal applications, it can induce apoptosis in cancer cells by disrupting cellular microenvironment interactions and enhancing autoimmune responses . The compound’s structure allows it to bind to multiple receptors, making it a versatile agent in therapeutic research .
Comparison with Similar Compounds
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- can be compared with other isoindole derivatives such as:
Isoindoline: Similar in structure but with nitrogen in a different position.
Phthalimide: Contains a similar ring system but with additional carbonyl groups.
Indole: An isomer of isoindole with different chemical properties and applications.
The uniqueness of 1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
73357-40-1 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C15H15NO/c1-17-15-8-4-7-14(9-15)16-10-12-5-2-3-6-13(12)11-16/h2-9H,10-11H2,1H3 |
InChI Key |
XNCQLNNBTKMMTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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